

A Comparative Purity Assessment of 1-Stearo-3-linolein from Diverse Commercial Suppliers

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Compound of Interest

Compound Name: 1-Stearo-3-linolein

Cat. No.: B1142539

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the purity of **1-Stearo-3-linolein** procured from various commercial suppliers. Ensuring the high purity of this diacylglycerol is critical for accurate and reproducible experimental outcomes in research, diagnostics, and pharmaceutical development. This document outlines detailed experimental protocols for rigorous purity evaluation, presents data in a comparative format, and includes visualizations of the analytical workflow and a relevant biological pathway.

Comparative Purity Analysis

The purity of **1-Stearo-3-linolein** from three hypothetical commercial suppliers (Supplier A, Supplier B, and Supplier C) was assessed using a multi-pronged analytical approach. The results are summarized in the tables below.

Table 1: Supplier-Stated Purity and Price Comparison

Supplier	Stated Purity	Price (USD/100mg)
Supplier A	>98%	150
Supplier B	>99%	180
Supplier C	>97%	120

Table 2: Experimental Purity Assessment of **1-Stearo-3-linolein**

Analytical Method	Supplier A	Supplier B	Supplier C
HPLC-ELSD (% Purity)	98.5%	99.2%	97.8%
GC-MS (% Purity)	98.2%	99.1%	97.5%
¹ H NMR (% Purity)	98.8%	99.5%	98.0%

Table 3: Identification and Quantification of Major Impurities

Impurity	Supplier A	Supplier B	Supplier C
1,2-Diacylglycerol Isomer	0.8%	0.4%	1.2%
Monoacylglycerols (MAGs)	0.4%	0.2%	0.6%
Triacylglycerols (TAGs)	0.2%	0.1%	0.3%
Free Fatty Acids (FFAs)	0.1%	<0.1%	0.1%

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this assessment are provided below.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method separates **1-Stearo-3-linolein** from other lipid species based on their polarity.

- Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).

- Column: Reversed-phase C18 column (250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase:
 - A: Acetonitrile
 - B: Dichloromethane
- Gradient Program:
 - 0-5 min: 70% A, 30% B
 - 5-15 min: Linear gradient to 50% A, 50% B
 - 15-20 min: Hold at 50% A, 50% B
 - 20-25 min: Return to initial conditions
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Injection Volume: 10 µL
- ELSD Settings:
 - Nebulizer Temperature: 40°C
 - Evaporator Temperature: 60°C
 - Gas Flow: 1.5 L/min
- Sample Preparation: Dissolve 1 mg of **1-Stearo-3-linolein** in 1 mL of the initial mobile phase. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed to analyze the fatty acid composition after derivatization, which helps in identifying and quantifying impurities.

- Instrumentation: Gas chromatograph coupled to a mass spectrometer.
- Column: DB-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 150°C, hold for 2 min.
 - Ramp: 10°C/min to 300°C.
 - Hold: 10 min at 300°C.
- Injector Temperature: 280°C
- MS Transfer Line Temperature: 290°C
- Ion Source Temperature: 230°C
- Mass Range: m/z 50-700
- Derivatization (Transesterification):
 - To 1 mg of the sample, add 1 mL of 0.5 M NaOH in methanol.
 - Heat at 80°C for 10 minutes.
 - Cool and add 2 mL of boron trifluoride-methanol solution.
 - Heat again at 80°C for 2 minutes.
 - Add 1 mL of hexane and 1 mL of saturated NaCl solution.
 - Vortex and centrifuge. The upper hexane layer containing fatty acid methyl esters (FAMES) is collected for GC-MS analysis.

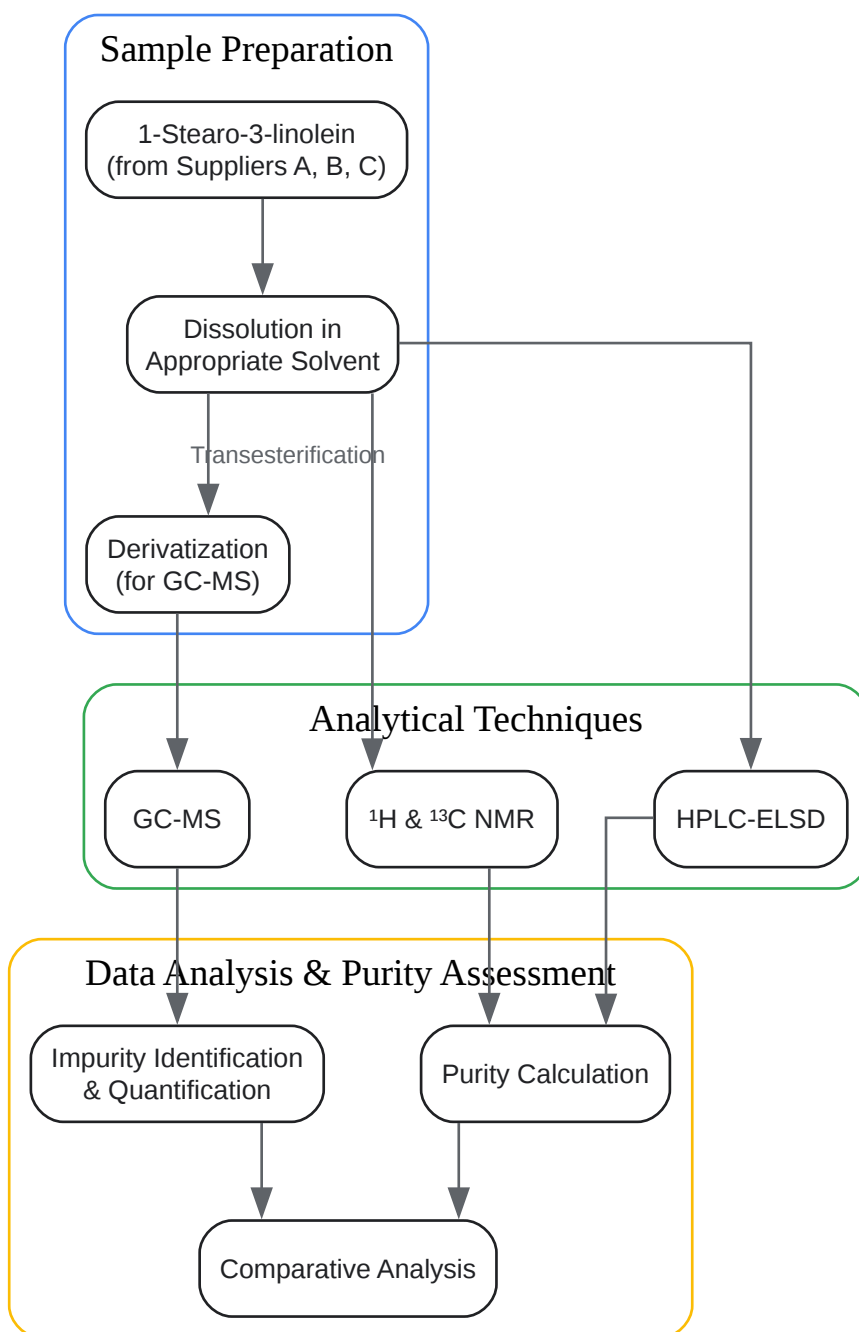
Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are powerful tools for structural confirmation and purity assessment.

- Instrumentation: 500 MHz NMR spectrometer.
- Solvent: Chloroform-d (CDCl_3) with 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Parameters:
 - Pulse sequence: zg30
 - Number of scans: 16
 - Relaxation delay: 2.0 s
 - Acquisition time: 3.28 s
- ^{13}C NMR Parameters:
 - Pulse sequence: zgpg30
 - Number of scans: 1024
 - Relaxation delay: 2.0 s
- Sample Preparation: Dissolve 10 mg of **1-Stearo-3-linolein** in 0.7 mL of CDCl_3 .

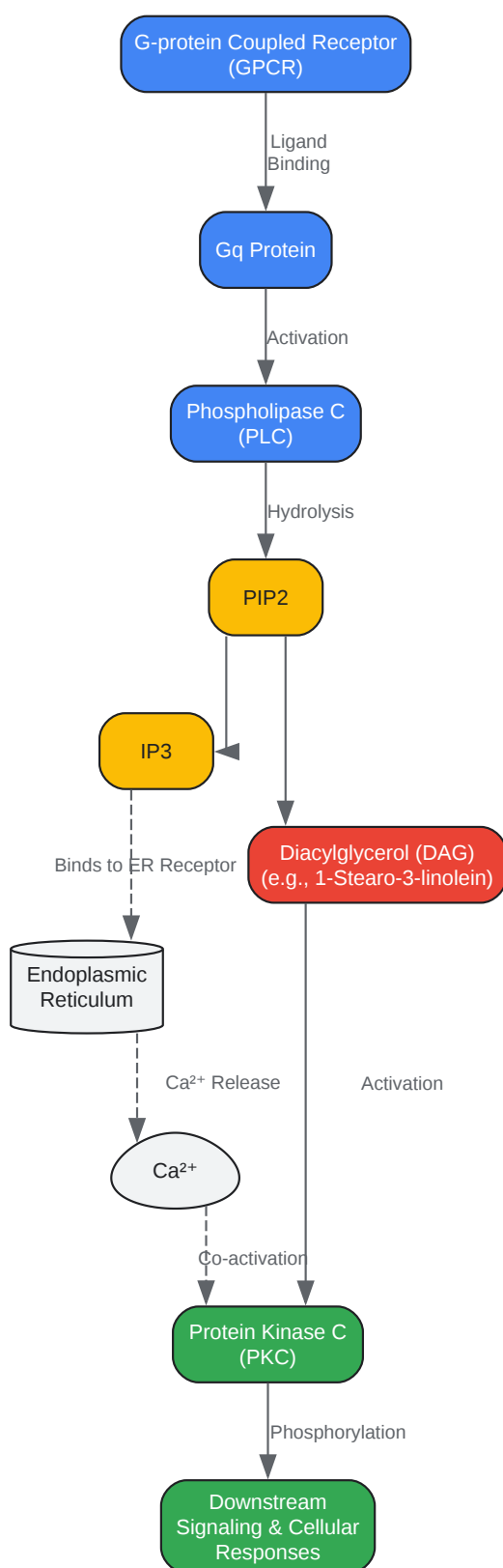
Visualizing the Assessment Workflow and Biological Context

To provide a clearer understanding of the experimental process and the biological relevance of diacylglycerols, the following diagrams are provided.



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Caption: Experimental workflow for the purity assessment of **1-Stearo-3-linolein**.



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